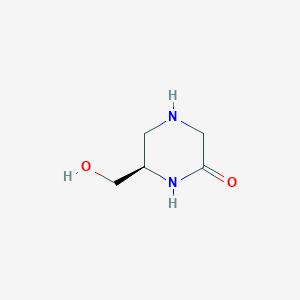

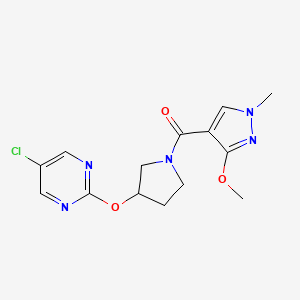

![molecular formula C10H11NO3 B2624802 3-[Acetyl(methyl)amino]benzoic acid CAS No. 154064-06-9](/img/structure/B2624802.png)

3-[Acetyl(methyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[Acetyl(methyl)amino]benzoic acid” is a derivative of benzoic acid, which is an organic compound . It has a molecular formula of C10H11NO3 . The compound is essentially planar .

Synthesis Analysis

The synthesis of “this compound” could involve the Friedel-Crafts acylation of benzene . This process involves adding a ketone functional group to a benzene ring using an acid chloride and an AlCl3 Lewis acid catalyst . The ketone can then be reduced into an alkyl group using the Clemmensen, Wolf Kishner, or catalytic hydrogenation methods .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a carboxylic acid . The carboxyl group makes a dihedral angle of 4.53(7)° with the plane of the ring, while the acid group forms a dihedral angle of 3.45(8)° to the ring .Chemical Reactions Analysis

The reactions of carboxylic acids, such as “this compound”, are often influenced by the effects of directing groups . The order of reactions can change the products produced . For example, the direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group . Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Physical And Chemical Properties Analysis

“this compound” is a derivative of 3-Aminobenzoic acid, which is a white solid, although commercial samples are often colored . It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Safety and Hazards

The safety data sheet for benzoic acid, a related compound, suggests that it causes skin irritation and serious eye damage . It also causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

3-[acetyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOZLNYCTRLSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)

![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)

![Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2624726.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2624728.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]propanamide](/img/structure/B2624729.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)

![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2624738.png)